2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, is a synthetic compound with the molecular formula CHFNO. It features a fluorinated amino acid structure, where the fluorine atom is positioned at the 6th carbon of a hexanoic acid chain. This compound is characterized by its benzyloxycarbonyl protecting group on the amino function, which enhances its stability and solubility in various solvents.
2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid exhibits biological activities that are primarily linked to its structural analogs in amino acids. Its fluorinated structure may enhance interactions with biological targets, potentially increasing potency and selectivity. Preliminary studies suggest that it may influence metabolic pathways involving amino acid transport and metabolism.
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid typically involves several steps:
An example of a detailed synthesis procedure involves stirring 0.535 g (5 mmol) of D,L-3-fluoroalanine in 1.25 ml of 4 N sodium hydroxide while adding benzyl chloroformate in portions, followed by extraction and chromatography to yield the final product .
This compound has potential applications in various fields:
Interaction studies have shown that 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid may interact with specific enzymes involved in amino acid metabolism, such as aspartate aminotransferase. These interactions could be leveraged for therapeutic purposes, particularly in conditions where amino acid metabolism is disrupted .
Several compounds share structural similarities with 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Description |
---|---|---|---|
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | 10068-52-7 | 0.91 | Contains trifluoromethyl group instead of a single fluorine. |
2-(((Benzyloxy)carbonyl)amino)propanoic acid | 4132-86-9 | 0.90 | Lacks fluorination; simpler structure. |
((Benzyloxy)carbonyl)-L-alanine | 1142-20-7 | 0.90 | A common amino acid derivative without fluorine substitution. |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)propanoate | 28819-05-8 | 0.90 | An ester variant that may exhibit different solubility and reactivity properties. |
The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-6-fluorohexanoic acid lies in its fluorinated structure, which may enhance its biological activity compared to non-fluorinated analogs. The presence of both a benzyloxycarbonyl protecting group and a fluorine atom makes it particularly interesting for further research and development in pharmaceutical applications.